molecular formula C19H19NO6S B3302780 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide CAS No. 919015-18-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B3302780
CAS No.: 919015-18-2
M. Wt: 389.4 g/mol
InChI Key: KSOCQPSRFHLFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound with a unique structure that combines a chromene core with a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable chromene derivative under specific conditions. The reaction is often catalyzed by agents such as dimethylaminopyridine (DMAP) and carried out in solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-24-17-6-3-13(11-18(17)25-2)9-10-20-27(22,23)15-5-7-16-14(12-15)4-8-19(21)26-16/h3-8,11-12,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOCQPSRFHLFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.